molecular formula C20H21ClN2O3S B3400318 2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040658-92-1

2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B3400318
CAS RN: 1040658-92-1
M. Wt: 404.9 g/mol
InChI Key: GHKFEFXSDNDNRO-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide” is a complex organic compound. It contains several functional groups including a benzenesulfonamide, a cyclopentanecarbonyl, and an indolin group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group (SO2NH2) . The cyclopentanecarbonyl group consists of a five-membered ring with a carbonyl group (C=O) . The indolin group is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzenesulfonamides can undergo a variety of reactions, including electrophilic aromatic substitution . Indole derivatives have been reported to exhibit various biological activities, suggesting they may undergo a range of biochemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzenesulfonamides are typically solid at room temperature .

Scientific Research Applications

Antibacterial Properties

Indole and its derivatives, including this compound, have been shown to exhibit antibacterial properties . They could potentially be used in the development of new antibacterial drugs.

Anticonvulsant Activity

These compounds have also been associated with anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other conditions characterized by seizures.

Antifungal Applications

The antifungal properties of these compounds could make them useful in treating fungal infections.

Antimalarial Activity

Indole derivatives have been found to exhibit antimalarial properties . This could potentially lead to the development of new treatments for malaria.

Antidiabetic Properties

These compounds have also been associated with antidiabetic properties , suggesting potential applications in the treatment of diabetes.

Antidepressant Activity

The antidepressant properties of these compounds could potentially be harnessed in the development of new treatments for depression.

Anticancer Applications

Indole derivatives, including this compound, have been found to exhibit anticancer properties . This suggests potential applications in cancer treatment.

Antimicrobial Properties

The strong antimicrobial actions of these compounds suggest potential applications in the treatment of various microbial infections.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

Future Directions

The future directions for research into this compound could include further investigation into its potential biological activities, as well as exploration of its potential uses in medicine or other fields .

properties

IUPAC Name

2-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-17-7-3-4-8-19(17)27(25,26)22-16-10-9-14-11-12-23(18(14)13-16)20(24)15-5-1-2-6-15/h3-4,7-10,13,15,22H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKFEFXSDNDNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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